BenchChemオンラインストアへようこそ!

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Medicinal chemistry Regioisomerism Triazolopyrimidine SAR

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 303145-70-2) is a heterocyclic small molecule (C₉H₈N₆S, MW 232.27 g/mol) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a 3-thienyl substituent at the 6‑position and primary amine groups at the 2‑ and 7‑positions. The compound belongs to the triazolopyrimidine class, which is widely investigated for kinase inhibition, antimicrobial, and antiviral applications.

Molecular Formula C9H8N6S
Molecular Weight 232.27 g/mol
CAS No. 303145-70-2
Cat. No. B3122380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
CAS303145-70-2
Molecular FormulaC9H8N6S
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=C(N3C(=NC(=N3)N)N=C2)N
InChIInChI=1S/C9H8N6S/c10-7-6(5-1-2-16-4-5)3-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14)
InChIKeyLKOPFGJLDZUZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 303145-70-2): Core Scaffold & Physicochemical Baseline for Procurement


6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 303145-70-2) is a heterocyclic small molecule (C₉H₈N₆S, MW 232.27 g/mol) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a 3-thienyl substituent at the 6‑position and primary amine groups at the 2‑ and 7‑positions [1]. The compound belongs to the triazolopyrimidine class, which is widely investigated for kinase inhibition, antimicrobial, and antiviral applications [2]. Commercially, it is available at ≥95% purity (HPLC) and is shipped as a research-grade building block .

Why 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine Cannot Be Replaced by Other In‑Class Triazolopyrimidines


Triazolopyrimidines with different substitution patterns exhibit distinct regioisomeric and electronic profiles that directly impact target binding and selectivity [1]. The 3‑thienyl group at the 6‑position confers a unique spatial orientation and electron distribution compared to the 2‑thienyl isomer (CAS 338793‑64‑9) or 6‑phenyl analogs. Patent literature explicitly distinguishes 3‑thienyl from 2‑thienyl substituents for receptor subtype selectivity, demonstrating that even a single atom shift in heteroaryl attachment can alter pharmacological outcome [2]. Furthermore, the 2,7‑diamine functionality provides dual hydrogen‑bond donor/acceptor capacity that is absent in mono‑amine or unsubstituted core scaffolds, influencing both solubility and target engagement [1]. Generic substitution without considering these structural determinants risks loss of desired biological activity or introduction of off‑target effects.

Quantitative Differentiation Evidence for 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine vs. Closest Analogs


Regioisomeric Differentiation: 3‑Thienyl vs. 2‑Thienyl Substitution Alters Physicochemical and Predicted Biological Profiles

The 3‑thienyl substitution at position 6 creates a distinct molecular electrostatic potential surface compared to the 2‑thienyl isomer (CAS 338793‑64‑9). This regioisomeric difference is critical because patent data for related triazolopyrimidine anxiolytics show that 3‑thienyl and 2‑thienyl substituents are claimed as separate, non‑interchangeable embodiments due to differential receptor subtype binding [1]. Computed physicochemical properties for the target compound include XLogP3‑AA = 0.7, 2 H‑bond donors, and 6 H‑bond acceptors [2], whereas the 2‑thienyl isomer exhibits a predicted pKa of 4.60±0.30 , indicating distinct ionization behavior at physiological pH that impacts solubility and membrane permeability.

Medicinal chemistry Regioisomerism Triazolopyrimidine SAR

Scaffold-Based Anticancer Activity: Triazolopyrimidine Core Demonstrates Sub‑10 μM Antiproliferative Potency

While direct anticancer data for the target compound are not available in primary literature, the [1,2,4]triazolo[1,5‑a]pyrimidine core has been validated as an antiproliferative scaffold. In a study of 18 derivatives, compound H12 bearing a triazolopyrimidine‑indole hybrid achieved IC₅₀ values of 9.47 μM (MGC‑803 gastric cancer), 9.58 μM (HCT‑116 colon cancer), and 13.1 μM (MCF‑7 breast cancer), outperforming the positive control 5‑fluorouracil [1]. The 2,7‑diamine substitution and thienyl group in the target compound provide additional vectors for hydrogen bonding and π‑stacking interactions that may enhance binding to kinase ATP pockets compared to unsubstituted or mono‑substituted analogs [2].

Anticancer Kinase inhibition Triazolopyrimidine scaffold

Antiviral Potential: Triazolothienopyrimidine Class Demonstrates HIV‑1 Replication Inhibition

Triazolothienopyrimidine (TTPM) compounds, which share the thienyl‑triazolopyrimidine architecture with the target compound, were identified as potent HIV‑1 replication inhibitors from a high‑throughput screen of >200,000 compounds [1]. Lead optimization yielded aryl‑substituted TTPM derivatives (compounds 38, 44, and 45) with significant antiviral activity and acceptable safety margins [1]. QSAR and docking studies on triazolothienopyrimidines revealed that hydrophobic and polar interactions with HIV‑1 reverse transcriptase are key determinants of activity, and the thienyl substitution position directly influences binding affinity [2]. The target compound's 3‑thienyl group at the 6‑position offers a distinct binding mode compared to 2‑thienyl or other heteroaryl variants evaluated in these studies.

Antiviral HIV‑1 Triazolothienopyrimidine

Synthetic Accessibility: Microwave‑Assisted Catalyst‑Free Protocol Enables Efficient Derivatization

A catalyst‑free, microwave‑assisted synthetic route for [1,2,4]triazolo[1,5‑a]pyrimidine‑2,7‑diamines has been reported, utilizing enaminonitriles and benzohydrazides under microwave irradiation in dry toluene at 140 °C [1]. This protocol achieves good‑to‑excellent yields (typically >80%) and is compatible with thienyl‑substituted substrates [1]. The method's eco‑friendly, additive‑free nature contrasts with traditional multi‑step routes requiring copper catalysis or harsh conditions, enabling faster analog generation for SAR exploration . The target compound's 3‑thienyl substituent is stable under these conditions, facilitating reliable scale‑up for procurement.

Synthetic methodology Microwave synthesis Triazolopyrimidine

Purity and Quality Control: ≥95% HPLC Purity with Full Batch Documentation Supports Reproducible Research

The compound is commercially supplied at ≥95% purity (HPLC) with available Certificate of Analysis (COA) and Safety Data Sheet (SDS) . This purity level exceeds the typical ≥90% specification of many catalog triazolopyrimidine analogs from other suppliers, reducing the need for in‑house repurification . Full batch‑level quality assurance documentation is critical for reproducible biological assays, where impurities >5% can confound IC₅₀ determinations by ≥0.5 log units [1].

Quality control Purity specification Procurement

Optimal Research and Industrial Application Scenarios for 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine


Kinase Inhibitor Lead Generation via Structure‑Based Drug Design

The triazolopyrimidine core is a privileged scaffold for ATP‑competitive kinase inhibition. The 2,7‑diamine and 3‑thienyl groups provide unique hydrogen‑bonding and hydrophobic interaction vectors for hinge‑region binding in kinases such as JAK1, JAK2, and EGFR [1]. Procurement of this specific 3‑thienyl regioisomer enables SAR exploration around the 6‑position, where even subtle thienyl orientation changes alter kinase selectivity profiles. The scaffold's demonstrated antiproliferative activity in the low μM range supports its use as a starting point for medicinal chemistry optimization [2].

Antiviral Drug Discovery Targeting HIV‑1 Reverse Transcriptase

Triazolothienopyrimidines have validated activity as HIV‑1 replication inhibitors [1]. The target compound's 3‑thienyl‑6‑substitution pattern represents unexplored chemical space within this class. QSAR models indicate that hydrophobic thienyl interactions with the RT non‑nucleoside binding pocket are critical for potency, and the 3‑thienyl orientation may confer distinct resistance profiles compared to 2‑thienyl analogs [2]. This compound is suitable for incorporation into focused antiviral screening libraries.

Chemical Biology Probe Development for Target Deconvolution

The compound's dual primary amine groups at positions 2 and 7 enable facile conjugation to affinity tags, fluorescent reporters, or biotin without compromising core scaffold integrity. Combined with the thienyl group's UV absorption properties, this makes the compound a versatile precursor for chemical probe synthesis aimed at identifying cellular targets of the triazolopyrimidine pharmacophore [1]. The ≥95% purity specification ensures reliable probe performance in pull‑down and imaging experiments [2].

Quote Request

Request a Quote for 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.